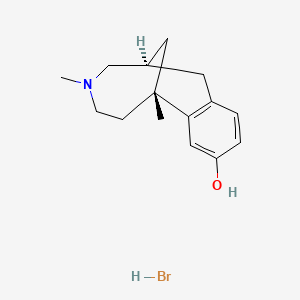

エプタゾシン臭化水素酸塩

概要

説明

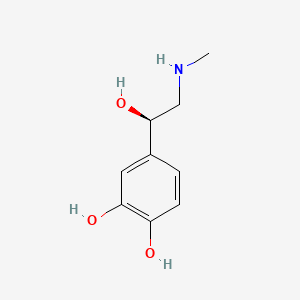

Eptazocine hydrobromide is a synthetic opioid analgesic developed by Nihon Iyakuhin Kogyo Co., Ltd. It is extensively used as a narcotic-antagonizing analgesic for relieving post-operative pains and pains from cancer . The compound is known for its efficacy in managing moderate to severe pain, making it a valuable asset in the medical field.

科学的研究の応用

Eptazocine hydrobromide has a wide range of scientific research applications, including:

作用機序

Target of Action

Eptazocine hydrobromide primarily targets the κ (kappa) and μ (mu) opioid receptors . The κ opioid receptor is primarily involved in pain regulation, while the μ opioid receptor plays a role in pain relief, reward, and addiction .

Mode of Action

Eptazocine hydrobromide acts as an agonist at the κ opioid receptor and an antagonist at the μ opioid receptor . As an agonist, it binds to and activates the κ opioid receptor, leading to analgesic effects. As an antagonist, it binds to the μ opioid receptor without activating it, blocking the receptor and preventing its activation .

Biochemical Pathways

It is known to be involved in theneuroactive ligand-receptor interaction pathway . This pathway involves the interaction of neuroactive substances with their corresponding receptors in the nervous system, leading to various physiological effects .

Result of Action

Eptazocine hydrobromide has been found to have significant analgesic effects , making it useful for relieving post-operative pains and pains from cancer . It has also been found to improve anoxic changes in cerebral energy metabolism .

生化学分析

Biochemical Properties

Eptazocine hydrobromide plays a significant role in biochemical reactions by interacting with specific opioid receptors in the brain and central nervous system. It primarily targets the κ opioid receptors as an agonist and the μ opioid receptors as an antagonist . These interactions modulate pain signals sent to the brain, thereby reducing the perception of pain. The compound’s binding to these receptors influences various biochemical pathways, including those involving G-proteins and adenylate cyclase .

Cellular Effects

Eptazocine hydrobromide affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase glucose content in normal mice without significantly altering glycolytic metabolites and high-energy phosphates . This suggests that eptazocine hydrobromide may improve anoxic changes in cerebral energy metabolism .

Molecular Mechanism

At the molecular level, eptazocine hydrobromide exerts its effects through binding interactions with opioid receptors. As a κ opioid receptor agonist, it activates these receptors, leading to analgesic effects. Conversely, as a μ opioid receptor antagonist, it blocks these receptors, mitigating some common side effects of opioid analgesics, such as respiratory depression . These interactions result in changes in gene expression and enzyme activity, contributing to its overall pharmacological profile.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eptazocine hydrobromide change over time. The compound’s stability and degradation have been studied, showing that it maintains its analgesic properties over a specific period. Long-term effects on cellular function have been observed, with studies indicating that eptazocine hydrobromide can improve anoxic changes in cerebral energy metabolism

Dosage Effects in Animal Models

The effects of eptazocine hydrobromide vary with different dosages in animal models. At lower doses, it effectively alleviates pain without significant adverse effects. At higher doses, it may cause toxic or adverse effects, including respiratory depression and hypotension . These threshold effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Eptazocine hydrobromide is involved in various metabolic pathways. It has been shown to increase glucose content in normal mice, suggesting its role in glucose metabolism The compound’s interactions with enzymes and cofactors involved in these pathways contribute to its overall metabolic profile

Transport and Distribution

Eptazocine hydrobromide is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been shown to cross the blood-brain barrier, indicating its ability to reach central nervous system targets . The compound’s distribution within tissues affects its localization and accumulation, influencing its pharmacological effects.

Subcellular Localization

The subcellular localization of eptazocine hydrobromide plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns affect its interactions with cellular components and contribute to its overall pharmacological profile .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of eptazocine hydrobromide involves a novel, mild, and practical asymmetric process starting from 1-methyl-7-methoxy-2-tetralone. The process is catalyzed by N-(p-trifluoromethylbenzyl)cinchonidinium bromide. The reaction conditions are optimized to obtain the product in excellent overall yield and purity . The commercial synthetic route involves traditional resolution with concomitant discard of 50% in mass of the unwanted isomer .

Industrial Production Methods: Industrial production methods for eptazocine hydrobromide typically involve phase-transfer asymmetric catalysis using cinchona alkaloid-derived quaternary ammonium salts. This method is practical and efficient, delivering the product in high yield and purity .

化学反応の分析

Types of Reactions: Eptazocine hydrobromide undergoes various chemical reactions, including alkylation and Mannich cyclization . These reactions are crucial for constructing the tricyclic compound in eight linear steps.

Common Reagents and Conditions: The synthesis involves reagents such as 1-methyl-7-methoxy-2-tetralone and 1,5-dibromopentane, with N-(p-trifluoromethylbenzyl)cinchonidinium bromide as the catalyst . The reaction conditions are optimized to achieve high yield and purity.

Major Products Formed: The major product formed from these reactions is eptazocine hydrobromide, which is obtained in excellent yield and purity .

類似化合物との比較

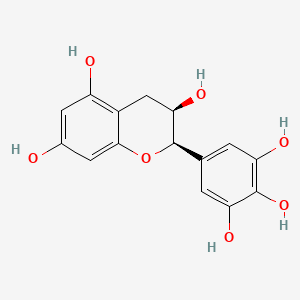

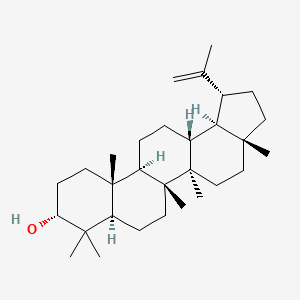

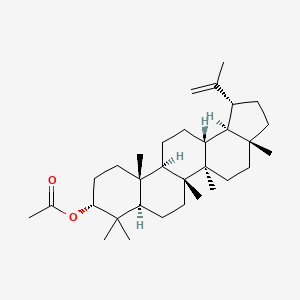

Eptazocine hydrobromide is unique in its dual action as a kappa opioid receptor agonist and a mu opioid receptor antagonist . Similar compounds include:

Pentazocine: Another synthetic opioid analgesic with similar receptor interactions.

Dezocine: A compound with similar synthetic routes and applications in pain management.

Butorphanol: An opioid analgesic with kappa receptor agonist and mu receptor antagonist properties.

Eptazocine hydrobromide stands out due to its optimized synthetic route, high yield, and purity, making it a valuable compound in both research and clinical settings .

特性

IUPAC Name |

(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.BrH/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15;/h3-4,8,11,17H,5-7,9-10H2,1-2H3;1H/t11-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMISFPIWSMSMJD-GPKQSYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72150-17-5 | |

| Record name | 1,6-Methano-1H-4-benzazonin-10-ol, 2,3,4,5,6,7-hexahydro-1,4-dimethyl-, hydrobromide (1:1), (1S,6S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72150-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eptazocine hydrobromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072150175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPTAZOCINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865626Y4ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

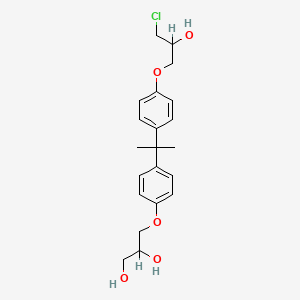

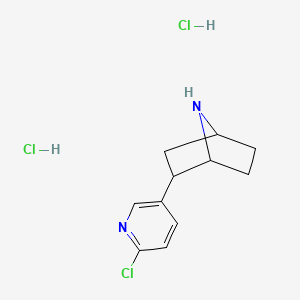

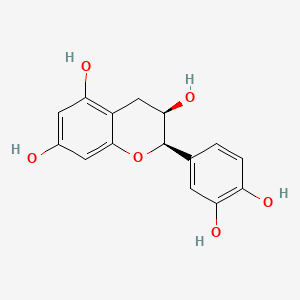

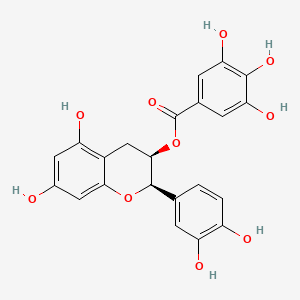

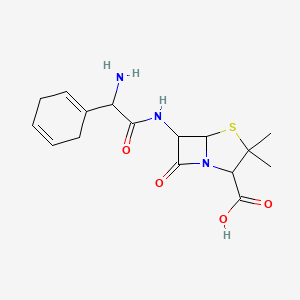

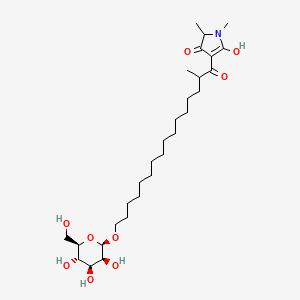

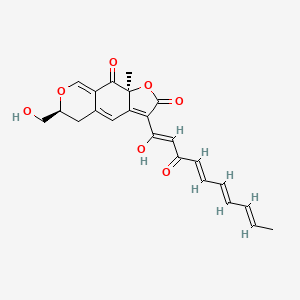

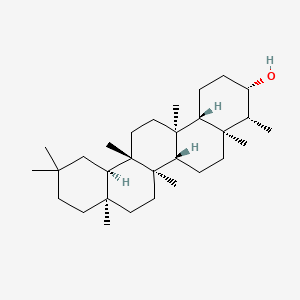

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。